molecular formula C21H25N3O4S B5989904 1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone

1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone

Cat. No.: B5989904
M. Wt: 415.5 g/mol
InChI Key: HEBVWJNJTGYFGP-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole ring, a morpholine ring, a thiazole ring, and a piperidine ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone typically involves multiple steps, including the formation of each ring system and their subsequent coupling. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the different ring systems. The reaction conditions often include the use of bases like cesium carbonate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling reactions .

Chemical Reactions Analysis

1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazole rings, where nucleophiles like amines or thiols can replace existing substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to target microtubules, leading to the disruption of microtubule assembly and inducing cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone can be compared to other compounds with similar structures or functions:

The uniqueness of this compound lies in its combination of multiple bioactive ring systems, which enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(15-3-4-18-19(10-15)28-14-27-18)16-2-1-5-23(12-16)13-17-11-22-21(29-17)24-6-8-26-9-7-24/h3-4,10-11,16H,1-2,5-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBVWJNJTGYFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(S2)N3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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